Fmoc-Asp(Edans)-OH

描述

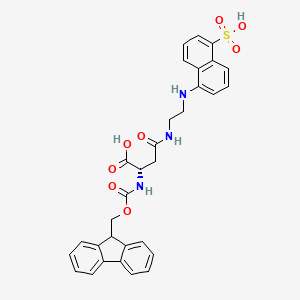

Fmoc-Asp(Edans)-OH is a compound that combines the fluorenylmethyloxycarbonyl (Fmoc) protecting group with aspartic acid (Asp) and the fluorescent dye Edans. This compound is commonly used in peptide synthesis and fluorescence-based assays due to its unique properties.

科学研究应用

Chemistry

Fmoc-Asp(Edans)-OH is widely used in peptide synthesis for creating complex peptide sequences. Its Fmoc group provides a temporary protecting group for the amino terminus, allowing for stepwise assembly of peptides .

Biology

In biological research, this compound is used in fluorescence-based assays to study protein-protein interactions, enzyme activities, and other biochemical processes. The Edans dye serves as a fluorescent probe, enabling real-time monitoring of these interactions .

Medicine

In medical research, this compound is utilized in the development of diagnostic assays and therapeutic peptides. Its fluorescence properties allow for sensitive detection of biomolecules, making it valuable in clinical diagnostics .

Industry

In the pharmaceutical industry, this compound is used in the synthesis of peptide-based drugs. Its ability to form stable peptide bonds and its fluorescent properties make it a versatile tool in drug development .

作用机制

Target of Action

Fmoc-Asp(Edans)-OH is a derivative of aspartic acid . Aspartic acid is an amino acid that plays a crucial role in the synthesis of proteins. Therefore, the primary targets of this compound are likely to be the proteins or peptides that incorporate aspartic acid during their synthesis.

Mode of Action

This compound, like other Fmoc-modified amino acids, possesses eminent self-assembly features . The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks . This suggests that this compound could interact with its targets (proteins or peptides) by integrating into their structure during the synthesis process.

生化分析

Biochemical Properties

Fmoc-Asp(Edans)-OH, being an aspartic acid derivative, plays a role in biochemical reactions . It is known to influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage

Molecular Mechanism

It is known that the compound exerts its effects at the molecular level

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Asp(Edans)-OH typically involves solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The process begins with the attachment of the C-terminal amino acid to an insoluble resin. The Fmoc group is then removed using a base such as piperidine, allowing the next amino acid to be coupled. This cycle of deprotection and coupling continues until the desired peptide sequence is obtained .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of solid-phase synthesis allows for efficient separation of intermediates and final products .

化学反应分析

Types of Reactions

Fmoc-Asp(Edans)-OH can undergo various chemical reactions, including:

Deprotection: Removal of the Fmoc group using bases like piperidine.

Coupling: Formation of peptide bonds with other amino acids using coupling reagents such as HBTU or DIC.

Fluorescence Quenching: The Edans dye can participate in fluorescence resonance energy transfer (FRET) assays.

Common Reagents and Conditions

Deprotection: Piperidine in DMF (dimethylformamide).

Coupling: HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (diisopropylcarbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).

Fluorescence Assays: Buffer solutions with appropriate pH for maintaining the stability of the Edans dye.

Major Products Formed

Peptides: The primary product is the peptide chain with the desired sequence.

Deprotected Amino Acids: After removal of the Fmoc group, free amino acids are available for further reactions.

相似化合物的比较

Similar Compounds

Fmoc-Asp(OMe)-OH: Similar to Fmoc-Asp(Edans)-OH but with a methoxy group instead of Edans.

Fmoc-Asp(OtBu)-OH: Contains a tert-butyl group instead of Edans.

Fmoc-Asp(OBzl)-OH: Features a benzyl group instead of Edans.

Uniqueness

This compound is unique due to its combination of the Fmoc protecting group and the Edans fluorescent dye. This dual functionality allows it to serve both as a building block in peptide synthesis and as a fluorescent probe in biochemical assays. The presence of the Edans dye provides additional versatility in fluorescence-based applications, making it distinct from other Fmoc-protected aspartic acid derivatives .

生物活性

Fmoc-Asp(Edans)-OH, a derivative of aspartic acid, is a fluorescently labeled amino acid widely utilized in peptide synthesis. This compound incorporates the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group and the fluorescent dye EDANS (5-((2-aminoethyl)amino)naphthalene-1-sulfonic acid). Its unique structure facilitates various applications in biochemical research, particularly in fluorescence-based assays and studies.

- Molecular Formula : C₃₁H₂₉N₃O₈S

- Molecular Weight : 603.65 g/mol

- CAS Number : 182253-73-2

The biological activity of this compound primarily stems from its role as a building block in solid-phase peptide synthesis (SPPS). By incorporating this compound into peptide sequences, researchers can introduce a fluorescent tag that enables the monitoring of peptide interactions and dynamics through fluorescence techniques. The EDANS dye serves as a donor in Förster resonance energy transfer (FRET) applications, allowing for real-time tracking of molecular interactions within biological systems .

Applications in Research

- Fluorescence-Based Assays : this compound is extensively used in developing fluorescence-quenched peptide substrates. These substrates are crucial for studying enzyme activities, receptor-ligand interactions, and conformational changes in proteins.

- Cellular Imaging : The fluorescent properties of EDANS make it suitable for cellular imaging applications, enabling researchers to visualize and track molecular interactions in live cells.

- FRET Studies : By pairing this compound with acceptor dyes, researchers can investigate various biological processes, providing insights into cellular mechanisms and molecular dynamics .

Comparative Analysis with Similar Compounds

The following table summarizes the characteristics and applications of this compound compared to other similar fluorescent amino acid derivatives:

| Compound Name | Structure/Function | Unique Features |

|---|---|---|

| Fmoc-Glu(Edans)-OH | Glutamic acid derivative with EDANS | Useful for studying glutamic acid interactions |

| Fmoc-Lys(EDANS)-OH | Lysine derivative with EDANS | Focuses on basic amino acid properties |

| Fmoc-Tyr(EDANS)-OH | Tyrosine derivative with EDANS | Studies aromatic interactions |

| This compound | Aspartic acid derivative with EDANS | Insights into acidic residue behavior |

Case Studies and Research Findings

Research utilizing this compound has demonstrated its effectiveness in various experimental contexts:

- Peptide Interaction Studies : A study highlighted the use of this compound in monitoring peptide interactions through fluorescence quenching techniques. The incorporation of this compound allowed for precise measurements of binding affinities and kinetics in real time .

- Enzyme Activity Assays : Another investigation employed this compound to create substrates for proteolytic enzymes. The fluorescent signal provided by the EDANS label enabled researchers to quantify enzyme activity with high sensitivity, showcasing its utility in enzymology .

属性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-[2-[(5-sulfonaphthalen-1-yl)amino]ethylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H29N3O8S/c35-29(33-16-15-32-26-13-5-12-24-23(26)11-6-14-28(24)43(39,40)41)17-27(30(36)37)34-31(38)42-18-25-21-9-3-1-7-19(21)20-8-2-4-10-22(20)25/h1-14,25,27,32H,15-18H2,(H,33,35)(H,34,38)(H,36,37)(H,39,40,41)/t27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHXKVZRMHMFRBQ-MHZLTWQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)NCCNC4=CC=CC5=C4C=CC=C5S(=O)(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)NCCNC4=CC=CC5=C4C=CC=C5S(=O)(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H29N3O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

603.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。